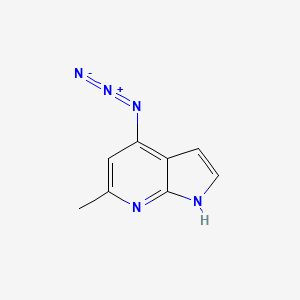![molecular formula C7H4BrIN2 B1525367 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-85-7](/img/structure/B1525367.png)
6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It has the empirical formula C7H4BrIN2 and a molecular weight of 322.93 .
Molecular Structure Analysis
The molecular structure of “6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” includes a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents . The SMILES string representation of the molecule is Brc1cnc2c(I)c[nH]c2c1 .Physical And Chemical Properties Analysis
“6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It has a density of 2.4±0.1 g/cm3 and a boiling point of 392.4±37.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine: is a valuable building block in organic synthesis . Its halogen atoms, bromine and iodine, make it a versatile intermediate for cross-coupling reactions, which are pivotal in constructing complex organic molecules. This compound is particularly useful in the synthesis of various heterocyclic compounds that serve as key structures in many pharmaceuticals.
Development of Kinase Inhibitors
The pyrrolopyridine core is a common motif in kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction within cells, and their dysregulation is associated with diseases such as cancer. Researchers utilize 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine to develop novel kinase inhibitors that can selectively target and inhibit specific kinases implicated in disease pathways.
Anticancer Research
The compound’s potential in anticancer research is linked to its role in the synthesis of small molecules that can interfere with cancer cell proliferation . By integrating into novel compounds that target specific pathways in cancer cells, it contributes to the development of targeted cancer therapies.
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQWUUMCZJJXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)


